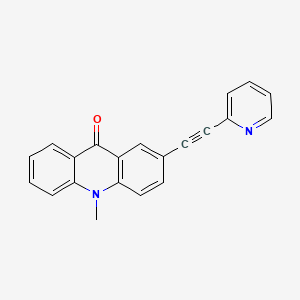
NY-BR-1 p904 (A2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NY-BR-1 p904 (A2) is a peptide epitope that is restricted by HLA-A2. It is derived from the NY-BR-1 protein, which is expressed in breast tumor cells. This compound is recognized by T-cell clones specific for NY-BR-1 p904, enabling the immune system to target and potentially eliminate breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
NY-BR-1 p904 (A2) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
Purification: of the crude peptide using HPLC.
Industrial Production Methods
Industrial production of NY-BR-1 p904 (A2) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
NY-BR-1 p904 (A2) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Oxidative conditions can affect certain amino acids like methionine.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted during synthesis to create analogs.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and HATU.
Deprotection Reagents: TFA, piperidine.
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP.
Major Products
The major product of these reactions is the fully assembled and purified peptide NY-BR-1 p904 (A2). Analog peptides with substituted amino acids can also be produced.
Scientific Research Applications
NY-BR-1 p904 (A2) has several scientific research applications:
Cancer Immunotherapy: It is used to study the immune response against breast cancer cells expressing NY-BR-1.
T-Cell Activation: Researchers use it to activate and expand T-cell clones specific for NY-BR-1 p904.
Vaccine Development: It is investigated as a potential component of cancer vaccines targeting breast cancer.
Biomarker Research: It helps in identifying and validating biomarkers for breast cancer diagnosis and prognosis.
Mechanism of Action
NY-BR-1 p904 (A2) exerts its effects by being recognized by T-cell receptors on CD8+ cytotoxic T-cells. These T-cells specifically target and kill breast tumor cells expressing the NY-BR-1 protein. The interaction involves the presentation of the peptide by HLA-A2 molecules on the surface of tumor cells, leading to T-cell activation and subsequent tumor cell lysis .
Comparison with Similar Compounds
Similar Compounds
NY-ESO-1: Another cancer-testis antigen used in cancer immunotherapy.
MAGE-A3: A melanoma-associated antigen used in cancer vaccine research.
WT1: A tumor-associated antigen used in leukemia and solid tumor studies.
Uniqueness
NY-BR-1 p904 (A2) is unique due to its specific expression in breast tumor cells and its ability to be recognized by T-cell clones. This specificity makes it a valuable tool in breast cancer research and immunotherapy .
Properties
Molecular Formula |
C43H78N10O15 |
|---|---|
Molecular Weight |
975.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H78N10O15/c1-10-23(8)33(52-36(60)26(13-11-12-14-44)46-40(64)30(19-55)50-38(62)27(15-20(2)3)47-35(59)25(45)18-54)41(65)49-28(16-21(4)5)37(61)48-29(17-31(57)58)39(63)53-34(24(9)56)42(66)51-32(22(6)7)43(67)68/h20-30,32-34,54-56H,10-19,44-45H2,1-9H3,(H,46,64)(H,47,59)(H,48,61)(H,49,65)(H,50,62)(H,51,66)(H,52,60)(H,53,63)(H,57,58)(H,67,68)/t23-,24+,25-,26-,27-,28-,29-,30-,32-,33-,34-/m0/s1 |
InChI Key |
CXKQACXJEIDWNW-YTVJPZETSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
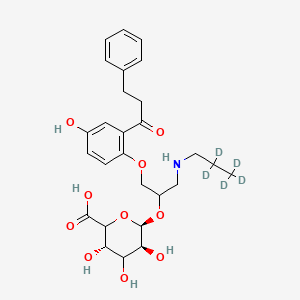
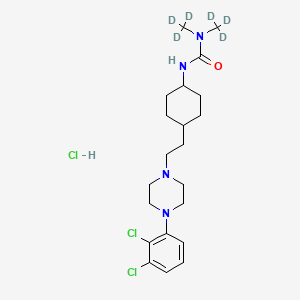
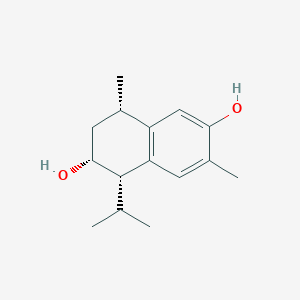

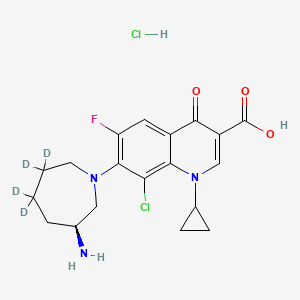
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

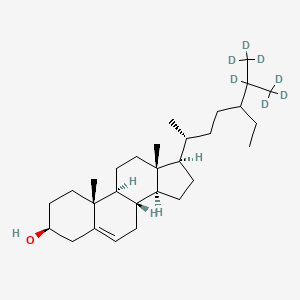
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

